molecular formula C22H25N3O7S2 B2953417 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 921134-16-9

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2953417
CAS No.: 921134-16-9
M. Wt: 507.58
InChI Key: ZFBQXXGZTSTFMH-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a structurally complex benzamide derivative characterized by a sulfamoyl group substituted with two 2-methoxyethyl moieties at the 4-position of the benzamide core. The N-substituent is a fused 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole ring system, which introduces a heterocyclic framework combining dioxane and benzothiazole motifs.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S2/c1-29-9-7-25(8-10-30-2)34(27,28)16-5-3-15(4-6-16)21(26)24-22-23-17-13-18-19(14-20(17)33-22)32-12-11-31-18/h3-6,13-14H,7-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBQXXGZTSTFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The process includes the formation of the benzothiazole ring, followed by the introduction of the dioxino group and the sulfamoyl moiety. The final step involves the coupling of the benzamide group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth and proliferation of cancer cells . This interaction disrupts key signaling pathways involved in cell division and survival.

Comparison with Similar Compounds

Structural Features

The target compound shares functional and structural parallels with benzamide-based pesticides and sulfonamide/sulfamoyl derivatives (Table 1). Key distinctions arise in substituent composition and heterocyclic appendages:

Compound Name Core Structure Key Substituents Functional Groups Reported Use/Activity
Target Compound Benzamide 4-[bis(2-methoxyethyl)sulfamoyl]; N-(dihydrodioxinobenzothiazol) Sulfamoyl, benzothiazole, dioxane Hypothesized herbicide
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide 4-(ethoxymethoxy); N-(2,3-dichlorophenyl) Ethoxymethoxy, dichlorophenyl Pesticide
Sulfentrazone (Triazolinone derivative) Methanesulfonamide N-(2,4-dichloro-5-(triazolone)); difluoromethyl Sulfonamide, triazole, fluorinated alkyl Herbicide
Diflufenican (N-(2,4-difluorophenyl)-2-(trifluoromethylphenoxy)pyridinecarboxamide) Pyridinecarboxamide Trifluoromethylphenoxy; N-(2,4-difluorophenyl) Carboxamide, fluorinated aryl Herbicide

Key Observations :

  • Sulfamoyl vs. The bis(2-methoxyethyl) substituents may enhance solubility compared to sulfentrazone’s rigid triazolinone system .
  • Fluorination : Fluorinated analogs (e.g., diflufenican, sulfentrazone) leverage C-F bonds for metabolic stability and lipophilicity. The target compound lacks fluorine but incorporates methoxyethyl groups, which balance hydrophilicity and steric bulk .

Spectral Data :

  • IR Spectroscopy : Expected bands include ν(S=O) at ~1250 cm<sup>−1</sup> (sulfamoyl), ν(C=O) at ~1680 cm<sup>−1</sup> (benzamide), and ν(C-O) at ~1100 cm<sup>−1</sup> (methoxyethyl) .
  • <sup>1</sup>H-NMR : Aromatic protons (δ 7.2–8.5 ppm), methoxyethyl signals (δ 3.2–3.6 ppm), and benzothiazole-dioxane protons (δ 4.0–4.5 ppm).

Comparatively, etobenzanid’s ethoxymethoxy group shows ν(C-O) at ~1050 cm<sup>−1</sup>, while sulfentrazone’s triazole NH is observed at ~3300 cm<sup>−1</sup> .

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H25N3O5S2
  • Molecular Weight : 425.57 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the Benzothiazole Ring : This is achieved through a series of reactions involving thiazole derivatives.
  • Formation of the Benzamide Moiety : The benzamide structure is introduced via acylation reactions.
  • Addition of the Sulfamoyl Group : The bis(2-methoxyethyl)amine is used in a sulfonation reaction to incorporate the sulfamoyl group.

These synthetic routes are optimized for high yield and purity using controlled conditions and catalysts .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance:

  • Thiazole Derivatives : Related thiazole compounds have shown moderate to good antimicrobial effects in various studies .
  • Mechanism of Action : The presence of electron-withdrawing groups enhances the interaction with bacterial enzymes, leading to inhibition of growth.

Anticancer Activity

The compound's structural components suggest potential anticancer properties:

  • In Vitro Studies : Preliminary tests have indicated that related compounds exhibit antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Target Pathways : Compounds similar to this one have been shown to inhibit critical pathways like PI3K and mTORC1, which are involved in cancer cell proliferation .

Case Studies

  • Study on Thiazole Derivatives : A study demonstrated that thiazole-based compounds possess a broad range of biological activities, including antimicrobial and anticancer effects. The results highlighted the importance of substituents on the thiazole ring in enhancing biological activity .
  • Antiproliferative Screening : In vitro assays conducted on synthesized derivatives revealed significant activity against various cancer cell lines. Compounds with lipophilic substituents showed better activity due to increased membrane permeability .

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
Thiazole AModerateHighEnzyme inhibition
Thiazole BGoodModeratePI3K/mTOR inhibition
Compound XHighHighApoptosis induction

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